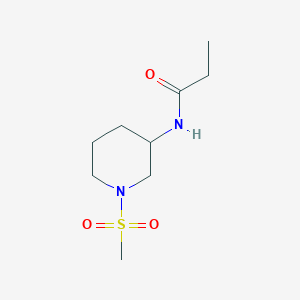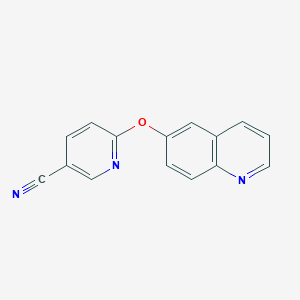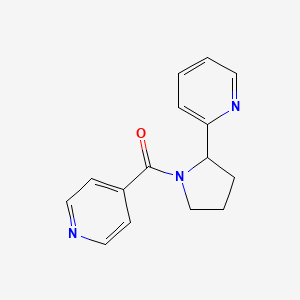
Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone, also known as PPM, is a small molecule inhibitor that has been widely studied in the field of cancer research. PPM belongs to a class of compounds called N-substituted pyrrolidinones, which have shown promising results in inhibiting the growth of cancer cells.
作用機序
Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone inhibits the activity of MTH1, a protein that is involved in the regulation of the redox balance in cells. MTH1 is responsible for removing oxidized nucleotides from the cell, preventing them from being incorporated into DNA. In cancer cells, MTH1 is overexpressed, leading to an imbalance in the redox state of the cell. Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone binds to the active site of MTH1, preventing it from carrying out its function. This leads to the accumulation of oxidized nucleotides in the cell, inducing oxidative stress and ultimately leading to cell death.
Biochemical and Physiological Effects:
Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In cancer cells, Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone induces oxidative stress, leading to DNA damage and cell death. Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis. In addition, Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been shown to have off-target effects on other proteins, which may limit its use in certain applications.
実験室実験の利点と制限
Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify for structure-activity relationship studies. Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been extensively studied in cancer research, making it a well-established tool for studying cancer biology. However, Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has some limitations for lab experiments. It has been shown to have off-target effects on other proteins, which may complicate the interpretation of experimental results. In addition, Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has limited solubility in aqueous solutions, which may limit its use in certain assays.
将来の方向性
There are several future directions for research on Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. One area of interest is the development of Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone analogs with improved potency and selectivity. This would allow for more targeted inhibition of MTH1 and reduce the off-target effects of Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. Another area of interest is the use of Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. This would allow for a more effective and comprehensive approach to cancer treatment. Finally, the role of MTH1 in other diseases, such as neurodegenerative disorders, is an area of active research and may provide new avenues for the use of Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone in disease treatment.
合成法
The synthesis of Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone involves a multi-step process that begins with the reaction of 2-pyridinecarboxaldehyde with 2-pyridine-2-yl-N-methylpropan-1-amine to form the intermediate compound 2-(2-pyridin-2-ylpyrrolidin-1-yl)acetaldehyde. The intermediate is then reacted with 4-chloropyridine to yield Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. The synthesis of Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been optimized to improve the yield and purity of the compound, making it suitable for further research.
科学的研究の応用
Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been extensively studied in cancer research due to its ability to inhibit the growth of cancer cells. It has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and leukemia. Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone works by inhibiting the activity of a protein called MTH1, which is involved in maintaining the redox balance in cancer cells. By inhibiting MTH1, Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone induces oxidative stress in cancer cells, leading to their death. Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(12-6-9-16-10-7-12)18-11-3-5-14(18)13-4-1-2-8-17-13/h1-2,4,6-10,14H,3,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRPWSVKBFBRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=NC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
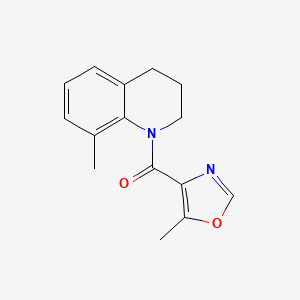
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
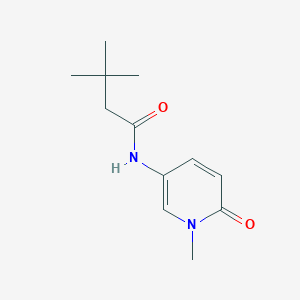
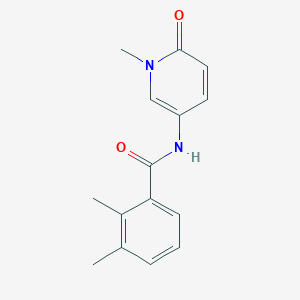
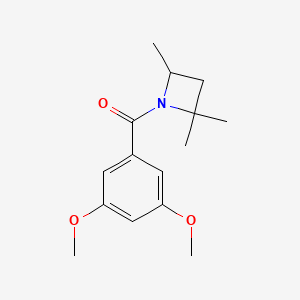
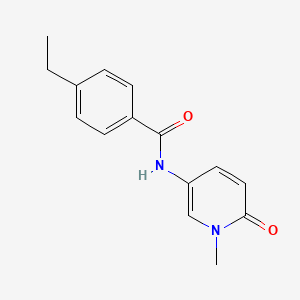
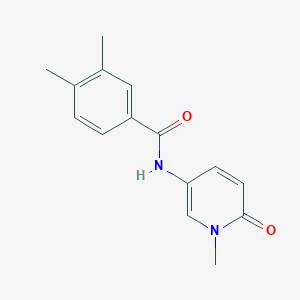
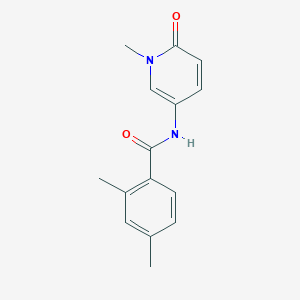
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methyl-6-oxopyridin-3-yl)acetamide](/img/structure/B7528071.png)
![5-chloro-3-methyl-N-[2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B7528074.png)
![N-(5-cyclopentyl-2-phenylpyrazol-3-yl)-2-[4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B7528077.png)
